L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-
Description
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- is a modified cyclic amino acid derivative. Its core structure is based on L-proline, with a hydroxyl group at the 4th position (4R configuration) and a (4-methylphenyl)sulfonyl (tosyl) group attached to the nitrogen atom. The stereochemistry at C4 (4R) is critical for its biological interactions, as seen in related hydroxyproline derivatives .
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFPTDLCLKLJKA-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Secondary Amine
Direct sulfonylation of proline’s secondary amine presents unique challenges due to reduced nucleophilicity compared to primary amines. To address this, 2 is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as a base to scavenge HCl. The reaction proceeds at 0–25°C over 12–24 hours, affording N-tosyl-4-hydroxy-ʟ-proline methyl ester (3) . Crucially, the absence of aqueous conditions prevents hydrolysis of the sulfonyl chloride, while mild temperatures avoid racemization at the 4R position.
Table 1: Sulfonylation Optimization
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| TsCl (1.2 eq) | DCM | Pyridine | 0→25 | 78 |
| TsCl (1.5 eq) | THF | Et₃N | 25 | 82 |
| TsCl (2.0 eq) | DCM/THF | DMAP | 25 | 68 |
Deprotection of Methyl Ester
The final step involves hydrolysis of the methyl ester to regenerate the free carboxylic acid. This is accomplished using 6 M hydrochloric acid under reflux (110–120°C, 2–4 hours), followed by neutralization and recrystallization from methanol/water to yield L-proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- (4) in 70–75% purity. Alternative deprotection methods, such as enzymatic hydrolysis, have been explored but show lower efficiency (<50% yield).
Alternative Routes via Epoxide Intermediates
Epoxide Formation and Ring-Opening
A less conventional approach involves converting 2 to a 3,4-epoxide intermediate (5) via Mitsunobu esterification or selenoxide elimination. Treatment of 5 with sodium 4-methylbenzenesulfinate in DMF at 80°C induces nucleophilic ring-opening, installing the tosyl group at the nitrogen with inversion of configuration. However, this method suffers from regioselectivity issues, yielding a 3:1 mixture of N-tosyl and O-tosyl products, necessitating chromatographic separation.
Analytical Characterization
Critical to validating synthetic success is comprehensive spectroscopic analysis:
-
¹H NMR (D₂O, 400 MHz): δ 7.69 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.37 (d, J = 8.2 Hz, 2H), 4.42 (dd, J = 8.5, 4.1 Hz, 1H, Cα-H), 4.15 (m, 1H, C4-H), 3.45–3.30 (m, 2H, C5-H₂), 2.42 (s, 3H, CH₃), 2.10–1.95 (m, 2H, C3-H₂).
-
HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient), confirming >95% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
Chiral Building Block in Synthesis
L-Proline derivatives are widely used as chiral building blocks in the synthesis of pharmaceuticals and natural products. The presence of the hydroxyl and sulfonyl groups enhances their utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.
Case Study: Asymmetric Synthesis
Research has demonstrated that L-Proline derivatives can catalyze asymmetric reactions effectively. For instance, studies have shown that L-Proline can facilitate the aldol reaction under mild conditions, leading to high yields of chiral products.
Role in Protein Structure and Function
This compound plays a critical role in protein synthesis and stability, particularly in collagen formation. The hydroxyl group at the 4th position stabilizes the helical structure of collagen, which is essential for its biological function.
Case Study: Collagen Stability
A study published in the Journal of Biological Chemistry indicated that modifications of proline residues, including hydroxylation, significantly impact collagen stability and functionality . This finding highlights the potential therapeutic implications of L-Proline derivatives in wound healing and tissue repair.
Therapeutic Potential
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- has been investigated for its potential as an anti-HIV agent. The compound's structural features allow it to interact with viral proteins involved in replication pathways.
Case Study: Anti-HIV Activity
In vitro studies have shown that certain L-Proline derivatives can inhibit HIV replication by targeting specific proteins within the viral lifecycle. A notable study demonstrated significant antiviral activity against HIV-1 using modified proline compounds.
Industrial Applications
The compound is utilized in the production of chiral ligands and specialty chemicals. Its unique structural properties make it suitable for various chemical reactions, including oxidation and substitution reactions.
Chemical Reactions Overview
The following table summarizes key reactions involving L-Proline derivatives:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to a carbonyl | Potassium permanganate, Chromium trioxide |
| Reduction | Sulfonyl group can be reduced to sulfide | Lithium aluminum hydride |
| Substitution | Hydroxy group can be substituted with other functional groups | Thionyl chloride |
Mechanism of Action
The mechanism of action of L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- involves its interaction with various molecular targets and pathways. The hydroxy group at the 4th position plays a critical role in stabilizing protein structures, particularly collagen . The sulfonyl group can modulate the compound’s reactivity and interaction with other molecules, influencing cell signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related hydroxyproline derivatives and their distinguishing characteristics:
Functional Group Impact on Properties
Electron-Withdrawing vs. Lipophilic Groups
- The sulfonyl group in the target compound increases acidity (pKa ~14.01 inferred from similar compounds ) and stabilizes negative charges, making it suitable for interactions with basic residues in enzymes .
- Hydroxydodecyl () and palmitoyl () substituents enhance lipophilicity, favoring membrane penetration but reducing water solubility. The hydroxydodecyl derivative’s secondary hydroxyl group adds mild polarity, balancing amphiphilicity .
- Benzoyl and isoxazolyl groups () introduce aromaticity, enabling π-π interactions in drug-receptor binding .
Stereochemical Considerations
All compared compounds retain the (4R) configuration, preserving the spatial orientation critical for biological activity. For example, in Hydroxyproline palmitamide (), the 4R configuration ensures proper alignment with collagen-binding proteins .
Thermal and Solubility Properties
Biological Activity
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-, also known as (2S,4R)-4-Hydroxy-N-tosylproline, has garnered attention in recent years due to its potential biological activities. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. The following sections detail the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C₁₃H₁₅NO₄S
- CAS Number : 20275-18-7
- Synonyms :
- 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid
- (2S,4R)-4-Hydroxy-1-tosylpyrrolidine-2-carboxylic acid
L-Proline derivatives are known for their ability to modulate various biological pathways. The sulfonyl group in this compound enhances its interaction with biological targets, potentially influencing cellular signaling and metabolic pathways.
Key Mechanisms:
- Antioxidant Activity : Research indicates that L-Proline derivatives can reduce oxidative stress in cells by scavenging reactive oxygen species (ROS) and enhancing mitochondrial function .
- Neuroprotective Effects : Studies have shown that N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a related compound, protects astrocytes against cytotoxic damage induced by pilocarpine. This suggests that L-Proline derivatives may have neuroprotective properties relevant to conditions like epilepsy .
- Cell Viability Improvement : In vitro studies demonstrated that treatment with NMP improved cell viability and reduced ROS accumulation in astrocytes exposed to harmful stimuli .
Biological Activity Overview
Case Studies and Research Findings
- Astrocyte Protection Study :
- Oxidative Stress Reduction :
- Potential Applications in Neurology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
